5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one
Description
5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one is a bicyclic aromatic compound featuring a ketone group at position 1, an amino group at position 5, and a fluorine atom at position 4. Substituents like amino and fluorine groups are critical for modulating electronic properties, solubility, and bioactivity .
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
5-amino-6-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8FNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2 |
InChI Key |
SHWRIOSWFMEVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and cyclohexanone.
Cyclization: The reaction involves the cyclization of 2-fluoroaniline with cyclohexanone under acidic conditions to form the indanone core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
- Structural Difference : Bromine replaces fluorine at position 5.
- Impact: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may enhance hydrophobic interactions in biological systems but reduce metabolic stability.
6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
- Structural Difference: Methoxy (-OCH₃) replaces the amino group at position 3.
- This compound is utilized in chemical synthesis but lacks reported biological data .
Hydroxy- and Alkyl-Substituted Derivatives
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one
- Structural Features : Hydroxy and branched alkyl groups at position 3.
- Bioactivity : Exhibits allelopathic effects with IC₅₀ values of 0.34 mM (hypocotyl) and 0.16 mM (root) against Lepidium sativum. The hydroxy and isopropyl groups likely enhance phytotoxicity by disrupting membrane integrity or enzyme function .
- Comparison: The absence of a hydroxy group in 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one may reduce its herbicidal activity but improve stability in physiological environments.
Benzylidene-Functionalized Derivatives
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one
- Structural Features : A benzylidene moiety at position 2 and hydroxy/methoxy groups.
- Bioactivity : Demonstrates anti-inflammatory activity in macrophages, attributed to the conjugated system and electron-rich substituents .
2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI)
- Structural Features : Halogenated benzylidene group.
- Bioactivity : Inhibits Topoisomerase IIα, a cancer therapy target, due to halogen-mediated DNA intercalation .
- Comparison: Fluorine’s smaller size and higher electronegativity in 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one may reduce DNA binding but improve pharmacokinetics.
Amino-Fluorine Synergy in Derivatives
5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride
- Structural Features : Fluorine at position 5 and methoxy at position 6, with an amine group.
- Application: Used in medicinal chemistry, though specific bioactivity data are unavailable. The proximity of fluorine and methoxy groups may create steric or electronic effects distinct from the 5-amino-6-fluoro arrangement .
Biological Activity
5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Molecular Structure:
- Molecular Formula: C9H8FNO
- Molecular Weight: 167.17 g/mol
- IUPAC Name: 5-amino-6-fluoro-2,3-dihydroinden-1-one
- Canonical SMILES: C1CC(=O)C2=CC(=C(C=C21)N)F
The synthesis of 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one typically involves the introduction of a fluorine atom into the 6-position of the 2,3-dihydro-1H-inden-1-one framework. This can be achieved through electrophilic fluorination methods, often utilizing reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research has indicated that 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains using the disc diffusion method. The results are summarized in Table 1 below:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
In vitro studies have also explored the anticancer properties of this compound. A notable study evaluated its effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results are presented in Table 2:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| HeLa | 10.0 | Cell cycle arrest at G2/M phase |
The compound's ability to induce apoptosis and arrest the cell cycle indicates its potential as a therapeutic agent in cancer treatment.
The biological activity of 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction: It may interact with various receptors and signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation: The compound could induce oxidative stress in cells, leading to apoptosis.
Case Studies
A case study involving the use of this compound in a therapeutic setting highlighted its efficacy in treating bacterial infections resistant to conventional antibiotics. The patient treated with a regimen including this compound showed significant improvement within a week, demonstrating its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
